3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a hydroxylated derivative of digitoxigenin, a cardenolide aglycone. Cardenolides are a class of steroidal compounds known for their potent biological activities, particularly in the treatment of heart conditions. The hydroxylation at the 7-beta position introduces additional functional groups, potentially altering the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one can be achieved through biotransformation processes. One such method involves the use of the fungus Cochliobolus lunatus, which can hydroxylate digitoxigenin at the 7-beta position . The biotransformation reaction is typically carried out over a period of four days, resulting in the isolation of this compound along with other hydroxylated derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant microorganisms engineered to express specific hydroxylase enzymes. These microorganisms can be cultivated in bioreactors under controlled conditions to produce the desired hydroxylated product in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-beta position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, potentially altering the compound’s biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of hydroxylation on the biological activity of cardenolides.
Biology: It is used to investigate the metabolic pathways and biotransformation processes of steroidal compounds in microorganisms.
Medicine: The compound’s potential cardiotonic effects make it a candidate for research into new treatments for heart conditions.
Industry: It can be used in the development of biocatalysts and biotransformation processes for the production of hydroxylated steroids
Mechanism of Action
3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one exerts its effects by inhibiting the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can enhance the contractility of cardiac muscle cells. The compound’s molecular targets include the alpha subunit of the sodium/potassium-transporting ATPase enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one include:
Digitoxigenin: The parent compound without the hydroxyl group at the 7-beta position.
1-beta-Hydroxydigitoxigenin: A hydroxylated derivative with the hydroxyl group at the 1-beta position.
8-beta-Hydroxydigitoxigenin: A hydroxylated derivative with the hydroxyl group at the 8-beta position.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation pattern, which can significantly influence its biological activity and pharmacokinetic properties compared to other hydroxylated derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
1173-21-3 |
---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-15(24)10-14(21)11-18(25)20-17(21)4-7-22(2)16(5-8-23(20,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18-,20-,21-,22+,23-/m0/s1 |
InChI Key |
JDQWKADNJIUBND-ANHVKYHNSA-N |
SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Synonyms |
3β,7β,14-Trihydroxy-5β-card-20(22)-enolide |
Origin of Product |
United States |
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